molecular formula C13H19NOS B4505818 N-[2-(benzylthio)ethyl]-2-methylpropanamide

N-[2-(benzylthio)ethyl]-2-methylpropanamide

Cat. No.: B4505818
M. Wt: 237.36 g/mol
InChI Key: HRQCTPTZOWSYOY-UHFFFAOYSA-N
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Description

N-[2-(benzylthio)ethyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C13H19NOS and its molecular weight is 237.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 237.11873540 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives similar to N-[2-(benzylthio)ethyl]-2-methylpropanamide exhibit significant antimicrobial activities. For instance, compounds prepared by reacting certain isothiocyanates with primary aromatic amines demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi, at low concentrations (Limban et al., 2011). These findings suggest that modifications of this compound could yield potent antimicrobial agents.

Solubility and Drug Formulation

Understanding the solubility of chemical compounds like this compound in various solvents is crucial for drug formulation. A study demonstrated the solubility of benzamide in different solvents and its dependence on temperature (Ouyang et al., 2019). Such insights are valuable for the pharmaceutical development of related compounds, indicating that solubility studies are essential for the successful formulation of new drugs.

Antitrypanosomal and Antileishmanial Activities

Novel amide and urea derivatives of certain compounds have been synthesized and shown to possess activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis (Patrick et al., 2016). This suggests that this compound and its derivatives could be explored for their potential in treating parasitic infections.

Neuroleptic Activity

Compounds related to this compound have been studied for their neuroleptic activity, indicating potential applications in the treatment of psychosis (Iwanami et al., 1981). This area of research holds promise for developing new treatments for mental health conditions.

Modulation of GABAergic Synaptic Transmission

Research on compounds structurally similar to this compound has shown they can modulate GABAergic synaptic transmission, potentially offering new therapeutic avenues for anxiety disorders (Schlichter et al., 2000).

Synthesis Methodologies

Studies on the synthesis of benzamide derivatives offer insights into new methodologies for producing compounds with potentially significant biological activities (Wang and Widenhoefer, 2004). These methodologies can be applied to synthesize this compound derivatives for various applications.

Properties

IUPAC Name

N-(2-benzylsulfanylethyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-11(2)13(15)14-8-9-16-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQCTPTZOWSYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCSCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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